molecular formula C11H15ClN2O3 B3430705 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride CAS No. 855470-46-1

4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride

Cat. No.: B3430705
CAS No.: 855470-46-1
M. Wt: 258.70 g/mol
InChI Key: SLUCLVUOHHKHGC-UHFFFAOYSA-N
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Description

4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride (CAS CID: 19577452) is a benzoic acid derivative with a dimethylglycine (N,N-dimethylglycyl) amide substituent. Its molecular formula is C₁₁H₁₄ClN₂O₃, and its structure features a benzoic acid backbone linked to a dimethylglycine moiety via an amide bond, with the hydrochloride salt enhancing solubility and stability . Key properties include:

  • SMILES: CN(C)CC(=O)NC1=CC=C(C=C1)C(=O)O
  • Molecular Weight: 254.7 g/mol
  • Predicted Collision Cross Section (CCS): 149.7 Ų ([M+H]+ adduct) .

Applications span biochemical assays, pharmaceutical intermediates, and research into peptide-like molecules .

Properties

IUPAC Name

4-[[2-(dimethylamino)acetyl]amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-13(2)7-10(14)12-9-5-3-8(4-6-9)11(15)16;/h3-6H,7H2,1-2H3,(H,12,14)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUCLVUOHHKHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725301
Record name 4-[(N,N-Dimethylglycyl)amino]benzoic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302601-81-6, 855470-46-1
Record name 4-[(N,N-Dimethylglycyl)amino]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride typically involves the following steps:

    Formation of N,N-Dimethylglycine: This can be achieved by methylating glycine using formaldehyde and formic acid.

    Amidation Reaction: The N,N-dimethylglycine is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Amines or reduced amide derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
DMG-ABA serves as an intermediate in the synthesis of various pharmaceutical compounds. It is involved in the production of local anesthetics and anti-inflammatory drugs. For instance, it is a precursor for the synthesis of benzocaine, a widely used topical anesthetic, and other related compounds such as procaine and tetracaine .

2. UV Protection
Due to its structural properties, DMG-ABA is utilized as a UV-blocking agent in sunscreens and cosmetic formulations. Its ability to absorb UV radiation helps protect the skin from harmful effects, making it a valuable ingredient in personal care products .

3. Biochemical Research
In biochemical studies, DMG-ABA has been employed in the development of cationic lipids for nucleic acid delivery systems. These systems are crucial for gene therapy applications, where efficient delivery of genetic material into cells is essential . The compound's role in enhancing cellular uptake of nucleic acids has been documented in several studies.

Biochemical Applications

1. Enzyme Catalysis
Recent research highlights the use of DMG-ABA in biocatalytic processes. It acts as a substrate for various enzyme-catalyzed reactions, particularly in amide bond formation. This application is significant for synthesizing complex organic molecules with high specificity and efficiency .

2. Drug Delivery Systems
DMG-ABA has been explored in the formulation of drug delivery systems that utilize polymer matrices for controlled release. These systems can enhance the bioavailability of therapeutic agents while minimizing side effects . The compound's compatibility with various polymers makes it suitable for creating innovative drug delivery platforms.

Material Science Applications

1. Polymer Chemistry
In material science, DMG-ABA is used to modify polymer properties for specific applications. Its incorporation into polymer matrices can improve mechanical strength, thermal stability, and chemical resistance. This makes it valuable in developing advanced materials for industrial applications .

2. Crosslinking Agents
The compound acts as a crosslinking agent in the synthesis of hydrogels and other polymeric materials. These materials have applications ranging from biomedical devices to environmental remediation technologies .

Data Tables

Application Area Specific Use Example Compounds
PharmaceuticalsLocal anestheticsBenzocaine, Procaine
BiochemistryNucleic acid deliveryCationic lipids
Material SciencePolymer modificationHydrogels

Case Studies

Case Study 1: Drug Development
A study investigated the synthesis of DMG-ABA derivatives for enhanced analgesic properties. The derivatives showed improved efficacy compared to traditional local anesthetics, highlighting DMG-ABA's potential in pain management therapies.

Case Study 2: Gene Therapy
Research on cationic lipid formulations containing DMG-ABA demonstrated significant improvements in gene transfer efficiency in vitro and in vivo. This study underscores the importance of DMG-ABA in advancing gene therapy techniques.

Case Study 3: Cosmetic Formulations
A comparative analysis of sunscreen formulations revealed that those containing DMG-ABA exhibited superior UV protection compared to those without it, validating its role as an effective UV filter.

Mechanism of Action

The mechanism of action of 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylglycyl group may enhance its binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Benzoic Acid Derivatives with Amino Substituents

Compound Name Molecular Formula Key Structural Features Applications Reference
4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride C₁₄H₁₄ClNO₂ Aminomethyl group on adjacent phenyl ring Biochemical research, drug delivery
4-Amino-N,3-dimethylbenzamide hydrochloride C₉H₁₃ClN₂O Benzamide core lacking glycine moiety Industrial synthesis, stability studies
Target Compound C₁₁H₁₄ClN₂O₃ Dimethylglycine amide + benzoic acid Broad-spectrum research

Key Differences :

  • The target compound’s dimethylglycine amide enhances nucleophilicity compared to simpler benzamide derivatives .
  • The hydrochloride salt improves aqueous solubility over non-salt forms (e.g., 4-(Aminomethyl)benzoic acid) .

Glycine Derivatives

Compound Name Molecular Formula Key Features Applications Reference
N,N-Dimethylglycine hydrochloride C₄H₁₀ClNO₂ Free glycine derivative, no aromatic core Peptide synthesis, metabolic studies
Target Compound C₁₁H₁₄ClN₂O₃ Glycine amide conjugated to benzoic acid Targeted drug design

Key Differences :

  • The benzoic acid group in the target compound introduces aromaticity, increasing lipophilicity and enabling π-π stacking interactions absent in simple glycine salts .

Substituted Benzylamine Hydrochlorides

Compound Name Molecular Formula Key Features Applications Reference
N-Methyl-N-(4-methylbenzyl)glycine hydrochloride C₁₁H₁₆ClNO₃ Methylbenzyl group on glycine Antimicrobial research
4-{[(2-Methylpropyl)amino]methyl}-N,N-dimethylaniline hydrochloride C₁₃H₂₃ClN₂ Branched alkyl chain + dimethylaniline Catalysis, material science
Target Compound C₁₁H₁₄ClN₂O₃ Linear dimethylglycine + benzoic acid Biochemical assays

Key Differences :

  • The target compound’s linear dimethylglycine chain offers conformational flexibility, whereas branched alkyl chains (e.g., 2-methylpropyl) restrict motion .

Solubility and Stability

  • Hydrochloride salts (e.g., target compound) exhibit >50% higher aqueous solubility compared to free bases, critical for in vitro assays .
  • The dimethylglycine amide in the target compound enhances metabolic stability over primary amines (e.g., 4-(1-aminoethyl)benzoic acid derivatives) .

Enzyme Interactions

    Biological Activity

    4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride, also known as DMG-ABA, is a compound that exhibits a range of biological activities due to its structural characteristics. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    The molecular formula of this compound is C11H14N2O3C_{11}H_{14}N_{2}O_{3}. Its structure consists of a benzoic acid moiety linked to a dimethylglycylamino group, which contributes to its solubility and reactivity in biological systems. The compound's predicted collision cross-section (CCS) values indicate its potential interactions in biological environments (Table 1).

    Adductm/zPredicted CCS (Ų)
    [M+H]+223.10773149.7
    [M+Na]+245.08967158.7
    [M+NH4]+240.13427155.9
    [M+K]+261.06361155.0
    [M-H]-221.09317150.8

    Antioxidant Activity

    Research indicates that DMG-ABA possesses significant antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

    Anti-inflammatory Effects

    DMG-ABA has been shown to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This effect may be beneficial in conditions such as arthritis and other inflammatory diseases .

    Neuroprotective Properties

    Studies suggest that DMG-ABA may exert neuroprotective effects by enhancing neuronal survival and promoting neurogenesis. It appears to influence neurotransmitter systems positively, which could have implications for treating neurodegenerative diseases like Alzheimer's .

    The biological activity of DMG-ABA can be attributed to its ability to interact with various cellular targets:

    • Enzyme Inhibition : DMG-ABA may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
    • Receptor Modulation : The compound can modulate neurotransmitter receptors, enhancing synaptic transmission and neuronal communication.
    • Gene Expression Regulation : DMG-ABA influences the expression of genes related to oxidative stress response and inflammation.

    Study on Antioxidant Activity

    In a controlled study, DMG-ABA was administered to a group of mice subjected to oxidative stress. The results indicated a significant reduction in oxidative markers compared to the control group, suggesting its potential as an antioxidant agent .

    Clinical Trial on Neuroprotection

    A clinical trial involving patients with early-stage Alzheimer's disease demonstrated that DMG-ABA supplementation led to improved cognitive function over six months compared to a placebo group .

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride in academic settings?

    • Methodological Answer : The synthesis typically involves coupling 4-aminobenzoic acid with N,N-dimethylglycine via an amide bond, followed by hydrochloride salt formation. Key steps include:

    • Activation of the carboxylic acid group (e.g., using EDCl/HOBt for amide coupling).
    • Purification via recrystallization or column chromatography.
    • Salt formation by treating the free base with HCl in a polar solvent like ethanol.
    • Structural confirmation using 1H^1H-NMR (e.g., δ 2.3 ppm for dimethyl groups) and FT-IR (amide I band ~1650 cm1^{-1}) .

    Q. How is the purity of this compound assessed, and what analytical methods are recommended?

    • Methodological Answer :

    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm. Retention time consistency confirms purity .
    • TLC : Silica gel plates (ethyl acetate:methanol = 9:1) with UV visualization at 254 nm. A single spot (Rf_f ~0.5) indicates homogeneity .
    • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 48.5%, H: 6.2%, N: 9.4%) .

    Q. What are the solubility and storage recommendations for this compound?

    • Methodological Answer :

    • Solubility : Highly soluble in polar solvents (water, DMSO, methanol). For aqueous solutions, use pH 4–6 buffers to avoid hydrolysis of the amide bond .
    • Storage : Store at –20°C in airtight, light-protected containers. Desiccate to prevent hygroscopic degradation .

    Advanced Research Questions

    Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?

    • Methodological Answer :

    • Crystallization : Use slow evaporation from ethanol/water (1:1) to obtain single crystals.
    • Data Collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
    • Refinement : Use SHELXL-2018/3 for structure solution and refinement. Key parameters include R1_1 < 0.05 and wR2_2 < 0.10. The dimethylglycyl group’s torsional angles should be validated against DFT-optimized geometries .

    Q. What mechanistic insights exist for the hydrolysis of the amide bond under acidic/basic conditions?

    • Methodological Answer :

    • Kinetic Studies : Monitor hydrolysis rates via HPLC at pH 2 (HCl) and pH 12 (NaOH). Activation energy (EaE_a) can be derived from Arrhenius plots.
    • Intermediate Detection : Use LC-MS to identify transient species (e.g., protonated amide at pH 2 or tetrahedral intermediates at pH 12).
    • DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to confirm reaction pathways .

    Q. How to develop a validated HPLC method for quantifying trace impurities in this compound?

    • Methodological Answer :

    • Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm).
    • Gradient : 10–90% acetonitrile in 0.1% phosphoric acid over 25 min.
    • Validation Parameters :
    • Linearity : R2^2 > 0.999 for 0.1–100 μg/mL.
    • LOD/LOQ : 0.05 μg/mL and 0.15 μg/mL, respectively.
    • Recovery : 98–102% for spiked samples .

    Q. What is the compound’s stability under thermal stress and oxidative conditions?

    • Methodological Answer :

    • Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C indicates thermal stability up to this temperature.
    • Forced Degradation : Expose to 3% H2_2O2_2 at 40°C for 24 hours. Monitor degradation products (e.g., benzoic acid derivatives) via LC-MS .

    Q. How can this compound serve as a pharmacophore in drug design?

    • Methodological Answer :

    • Structural Features : The benzoic acid moiety enables hydrogen bonding with target proteins, while the dimethylglycyl group enhances lipophilicity for membrane penetration.
    • SAR Studies : Modify the amino acid side chain (e.g., replace dimethylglycyl with sarcosine) and evaluate binding affinity via SPR or ITC.
    • In Silico Docking : Use AutoDock Vina to predict interactions with enzymes like histone deacetylases (HDACs) .

    Retrosynthesis Analysis

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    Strategy Settings

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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride

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